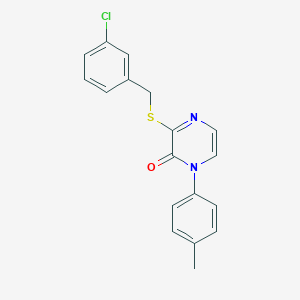

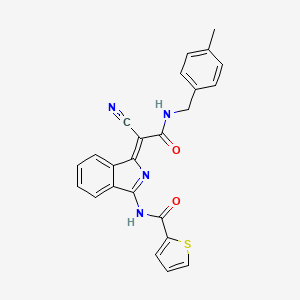

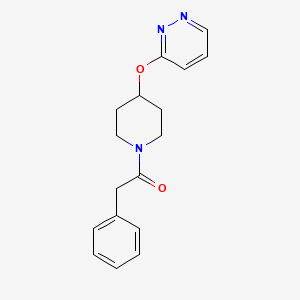

4-(dimethylamino)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(dimethylamino)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, also known as DYRK1A inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been found to have significant effects on the biochemical and physiological processes in the body.

Aplicaciones Científicas De Investigación

Nucleophilic Catalyst

4-(Dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide: (DMAP) and related structures are widely used as nucleophilic catalysts. These compounds facilitate chemical reactions by donating electron pairs to electrophiles. DMAP’s catalytic activity is particularly valuable in organic synthesis, where it promotes reactions such as acylation, esterification, and amidation. Researchers appreciate its efficiency and versatility in various synthetic pathways .

Smart Materials

Stimuli-responsive materials have gained attention due to their adaptability in diverse applications. Surprisingly, DMAP derivatives exhibit temperature-sensitive protonation behavior. For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from DMAP reacting with pentafluoropyridine, undergoes significant protonation changes with temperature. At 30 °C, it experiences slight protonation on the dimethylamino group, but at −70 °C, complete protonation occurs. This phenomenon is unprecedented for weak nucleophiles, making DMAP an intriguing candidate for smart materials .

Click Chemistry Reagent

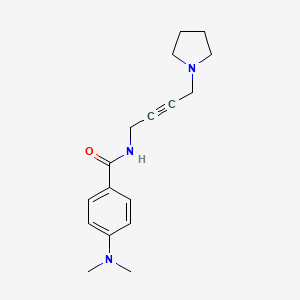

1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol: , a derivative of DMAP, serves as a click chemistry reagent. It contains an alkyne group, enabling copper-catalyzed azide-alkyne cycloaddition reactions. Researchers utilize this compound for bioconjugation, drug discovery, and material functionalization. Its compatibility with diverse substrates makes it valuable in chemical biology and medicinal chemistry .

Anticholinergic Agent

1,1-Diphenyl-4-(pyrrolidin-1-yl)but-2-yn-1-ol: also exhibits anticholinergic properties. Researchers investigate its potential in treating bronchial asthma, where modulation of cholinergic pathways plays a crucial role. Further studies are needed to explore its efficacy and safety in this context .

Coordination Chemistry

In coordination chemistry, DMAP acts as a ligand, coordinating with metal ions. Its electron-donating properties influence metal complexes’ stability, reactivity, and catalytic behavior. Researchers explore DMAP-based complexes for applications in catalysis, sensors, and materials science.

These applications highlight the versatility and significance of 4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide and its derivatives in scientific research. As our understanding grows, we may uncover even more exciting uses for this intriguing compound

Mecanismo De Acción

Mode of Action

It is known that the compound has a significant impact on the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that temperature has a significant impact on the protonation degree of DMAP derivatives .

Propiedades

IUPAC Name |

4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJALYZKWBQNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2490197.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)

![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)